molecular formula C17H13ClN2O2S2 B3487691 5-BENZYL-2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE

5-BENZYL-2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE

Cat. No.: B3487691
M. Wt: 376.9 g/mol
InChI Key: ODDGLGDRIBGHFH-UHFFFAOYSA-N
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Description

5-Benzyl-2-{[(5-chloro-2-thienyl)carbonyl]amino}-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-{[(5-chloro-2-thienyl)carbonyl]amino}-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Amide Bond: The amide bond is formed by reacting the thiophene derivative with 5-chloro-2-thiophenecarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-{[(5-chloro-2-thienyl)carbonyl]amino}-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-Benzyl-2-{[(5-chloro-2-thienyl)carbonyl]amino}-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of 5-benzyl-2-{[(5-chloro-2-thienyl)carbonyl]amino}-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-2-thiophenecarboxamide: Lacks the chloro and carbonyl groups, resulting in different reactivity and biological activity.

    5-Chloro-2-thiophenecarboxamide: Lacks the benzyl group, affecting its overall properties and applications.

    2-{[(5-Chloro-2-thienyl)carbonyl]amino}-3-thiophenecarboxamide: Lacks the benzyl group, leading to different chemical and biological properties.

Uniqueness

5-Benzyl-2-{[(5-chloro-2-thienyl)carbonyl]amino}-3-thiophenecarboxamide is unique due to the presence of both the benzyl and chloro groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

IUPAC Name

5-benzyl-2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S2/c18-14-7-6-13(24-14)16(22)20-17-12(15(19)21)9-11(23-17)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDGLGDRIBGHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)C3=CC=C(S3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-BENZYL-2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE
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5-BENZYL-2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE
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5-BENZYL-2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE
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5-BENZYL-2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE
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5-BENZYL-2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE
Reactant of Route 6
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5-BENZYL-2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE

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